molecular formula C14H8Cl2N2 B11680966 2-Chloro-4-(4-chlorophenyl)quinazoline

2-Chloro-4-(4-chlorophenyl)quinazoline

Cat. No.: B11680966
M. Wt: 275.1 g/mol
InChI Key: JCFXNEJIVDMGCA-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)quinazoline is a derivative of quinazoline, a heterocyclic compound composed of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition metal catalysts and high-temperature conditions to facilitate the formation of the quinazoline ring .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline derivatives with varying degrees of oxidation states .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)quinazoline: Similar in structure but with a bromine atom instead of chlorine.

    4-Chloro-2-phenylquinazoline: Differing by the position of the chlorine atom and the presence of a phenyl group.

    2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: A related compound with an oxazinone ring.

Uniqueness

2-Chloro-4-(4-chlorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)quinazoline

InChI

InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)17-14(16)18-13/h1-8H

InChI Key

JCFXNEJIVDMGCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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